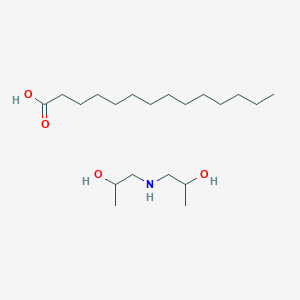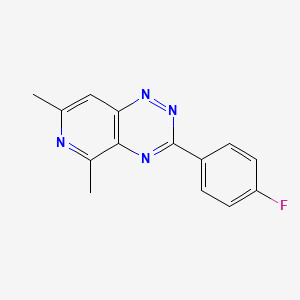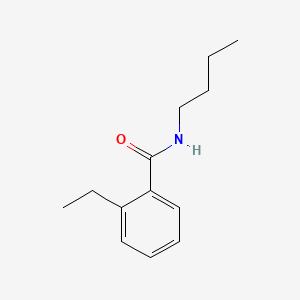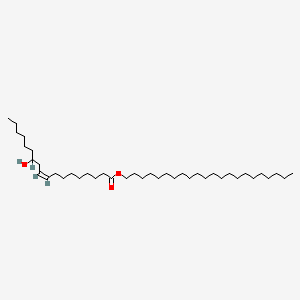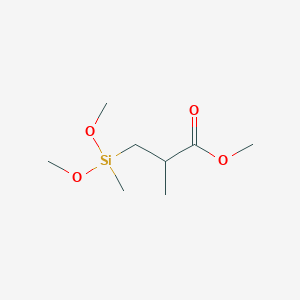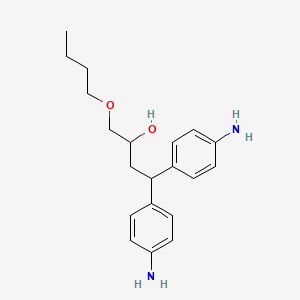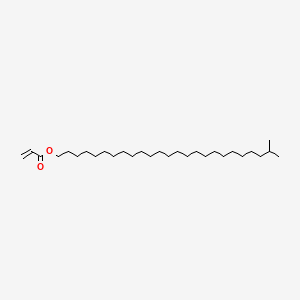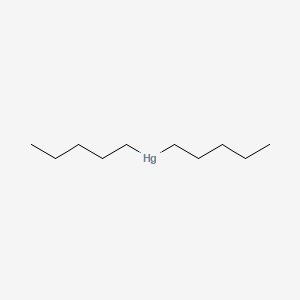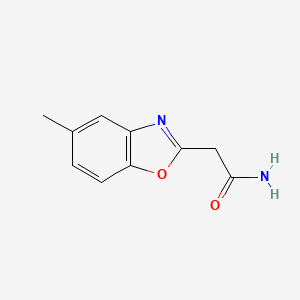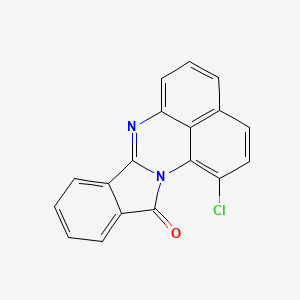
2-Butyl-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is a cyclic acetal, which is a type of compound formed by the reaction of an aldehyde or ketone with a diol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
Preparation Methods
2-Butyl-2-methyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Butyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols.
Scientific Research Applications
2-Butyl-2-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Medicine: It can be a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
2-Butyl-2-methyl-1,3-dioxane can be compared with other cyclic acetals such as:
1,3-Dioxolanes: These are five-membered ring acetals that are generally less stable than 1,3-dioxanes.
1,3-Dioxanes: Other derivatives of 1,3-dioxane with different substituents, which may have varying stability and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer particular stability and reactivity properties, making it suitable for specific applications in organic synthesis.
Properties
CAS No. |
25683-00-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3 |
InChI Key |
NNCHGGCVERASKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


